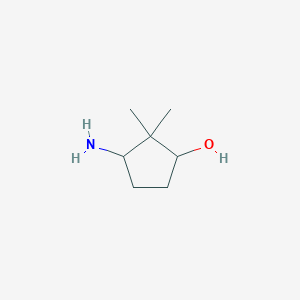

3-氨基-2,2-二甲基环戊醇

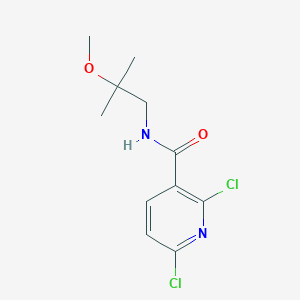

货号 B2478198

CAS 编号:

1400689-08-8

分子量: 129.203

InChI 键: IUEFQQMJGAWEKQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Amino alcohols like “3-Amino-2,2-dimethylcyclopentanol” typically contain both an amino (-NH2) and alcohol (-OH) functional group. They are often used as precursors in the synthesis of other compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution or addition, and reduction . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis

The molecular structure of such a compound would likely feature a cyclopentane ring (a five-membered carbon ring) with two methyl groups (CH3) attached to one carbon, an alcohol group (-OH) attached to a second carbon, and an amino group (-NH2) attached to a third carbon .Chemical Reactions Analysis

Amino alcohols can participate in a variety of chemical reactions. They can act as both bases and nucleophiles due to the presence of the amino group. The alcohol group can be deprotonated to form an alkoxide, which is a strong nucleophile and base .Physical And Chemical Properties Analysis

Amino alcohols are usually colorless and crystalline. They have high melting points and are soluble in water and slightly soluble in alcohol .科学研究应用

- 环丙烯作为合成组分 研究人员通过研究环丙烯衍生物,探索了 3-氨基-2,2-二甲基环戊醇的合成和应用。例如,3,3-二甲基环丙烯-1-羧酸甲酯与烯胺发生环加成反应,生成 2-氨基双环[2.1.0]戊烷衍生物。这些衍生物可以进一步转化为 3-环戊烯醇。这些化合物在有机合成化学中起着至关重要的作用。

- 用于脱硫的金属有机框架 (MOF) 在环境应用中,研究人员利用锌基金属有机框架 (MOF),如 IRMOF-3,作为吸附剂去除硫化合物。MOF 中的氨基与硫原子之间的相互作用对于有效吸附至关重要。这突出了氨基官能化化合物如 3-氨基-2,2-二甲基环戊醇在环境修复中的重要性。

- 水溶性氨基衍生物的合成 科学家已开发出水溶性氨基衍生物,包括 3-氨基戊烷-1,5-二醇。这些化合物在各个领域都有应用,例如制药,其中水溶性至关重要。Thimma Rawalpally 等人详细介绍了此类衍生物的合成,强调了它们在药物设计和制剂中的潜力。

与苷元进行糖基化

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-amino-2,2-dimethylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)5(8)3-4-6(7)9/h5-6,9H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEFQQMJGAWEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Sodium (2.312 g, 101 mmol) was added in small portions over 30 min to a solution of 3-hydroxy-2,2-dimethylcyclopentanone oxime (3.60 g, 25.1 mmol, from Step 2) in n-propanol (50 mL) at 80° C. The resultant mixture was heated to 100° C. for 2 h, cooled to room temperature, poured into brine (100 mL) and extracted with ethyl acetate (3×200 mL). The combined organic extracts were dried (MgSO4), filtered and concentrated to give crude 3-amino-2,2-dimethylcyclopentanol (3.10 g), which was used in the next reaction without purification.

Name

3-hydroxy-2,2-dimethylcyclopentanone oxime

Quantity

3.6 g

Type

reactant

Reaction Step One

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

brine

Quantity

100 mL

Type

solvent

Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Tert-butyl) 8-ethyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2478115.png)

![(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2478118.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2478124.png)

![N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2478129.png)

![Methyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2478130.png)

![Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride](/img/no-structure.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide](/img/structure/B2478134.png)

![4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2478137.png)